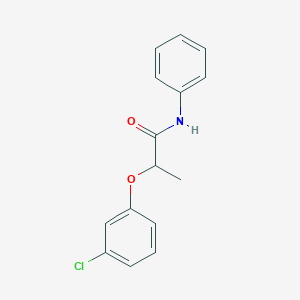

2-(3-chlorophenoxy)-N-phenylpropanamide

Description

2-(3-Chlorophenoxy)-N-phenylpropanamide is an organic compound characterized by a propanamide backbone substituted with a 3-chlorophenoxy group at the second carbon and a phenyl group attached to the nitrogen atom.

Properties

Molecular Formula |

C15H14ClNO2 |

|---|---|

Molecular Weight |

275.73 g/mol |

IUPAC Name |

2-(3-chlorophenoxy)-N-phenylpropanamide |

InChI |

InChI=1S/C15H14ClNO2/c1-11(19-14-9-5-6-12(16)10-14)15(18)17-13-7-3-2-4-8-13/h2-11H,1H3,(H,17,18) |

InChI Key |

SNSNBINMIRPJBY-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC1=CC=CC=C1)OC2=CC(=CC=C2)Cl |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)OC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A. Antimicrobial and Analgesic Derivatives

- N-Phenylpropanamide Derivatives with Morpholine Substituents : Compounds like 3-(4-chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide (2c) exhibit potent antibacterial activity against Staphylococcus epidermidis (20 mm inhibition zone), outperforming ciprofloxacin. This highlights the role of morpholine and chlorophenyl groups in enhancing antibacterial efficacy .

- Fentanyl-like Analogs : Derivatives such as N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 30 730) demonstrate extreme analgesic potency (4,521× morphine) and high safety margins (LD50/ED50 = 25,211 in rats). These compounds leverage piperidine and thienyl groups to modulate opioid receptor interactions .

B. Hybrid Molecules with NSAID Backbones

- Spectral characterization confirms stable amide bond formation .

- N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide : Derived from ibuprofen, this compound merges cyclooxygenase inhibition with enhanced bioavailability due to the chlorophenethyl moiety .

Physicochemical Properties

- LogP and UV Absorption: The triazolylthio-N-phenylpropanamide derivatives (7a–7c) exhibit UV absorption at ~295–298 nm, attributed to π→π* transitions in conjugated systems. Their logP values (calculated with correction factors for hydrogen bonding and branching effects) suggest moderate hydrophobicity, ideal for drug delivery . In contrast, 2-(3-chlorophenoxy)-N-phenylpropanamide’s logP is predicted to be higher due to the electron-withdrawing chloro group, enhancing membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.